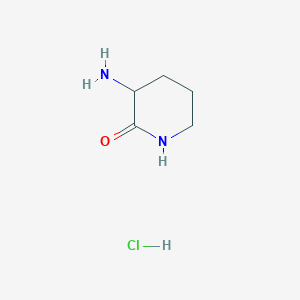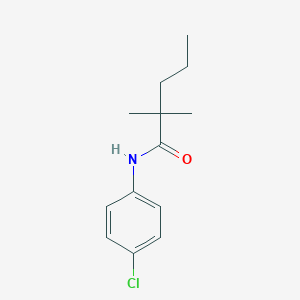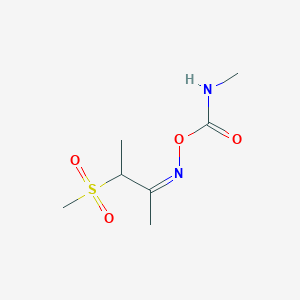
3-Iodophenylacetonitrile
概要
説明
3-Iodophenylacetonitrile is an important organic intermediate used in the agrochemical, pharmaceutical, and dyestuff fields .
Molecular Structure Analysis
The molecular formula of 3-Iodophenylacetonitrile is IC6H4CH2CN . It has a linear structure with an iodine atom attached to the phenyl group .Physical And Chemical Properties Analysis
3-Iodophenylacetonitrile appears as white to yellow to pale orange crystals or powder . It has a melting point of 34-38°C . It’s insoluble in water and sensitive to light .科学的研究の応用
Synthesis Applications : 3-Iodophenylacetonitrile plays a crucial role in the synthesis of various organic compounds. For instance, Telvekar and Sasane (2010) demonstrated the use of hypervalent iodine reagents in acetonitrile for oxidative decarboxylation of aryl carboxylic acids, which helps in the preparation of aldehydes, ketones, and nitriles under mild conditions (Telvekar & Sasane, 2010). Similarly, Sun et al. (2015) described a metal-free iodine-catalyzed synthesis method for creating fully substituted pyrazoles using β-ketonitrile, highlighting the efficiency and broad applicability of this method (Sun et al., 2015).
Pharmaceutical Research : The compound has been utilized in the development of new pharmaceuticals. For example, Xie et al. (2004) explored the site-specific incorporation of p-iodo-L-phenylalanine into proteins for structural determination, which is crucial for understanding protein function and designing new drugs (Xie et al., 2004).
Analytical Chemistry : In the field of analytical chemistry, 3-Iodophenylacetonitrile is used in various methodologies. Shihabi and Constantinescu (1992) demonstrated the quantification of iohexol in serum by capillary electrophoresis using acetonitrile, showcasing its application in clinical chemistry (Shihabi & Constantinescu, 1992).
Material Science and Chemistry : The compound is also significant in materials science and chemistry. For instance, Kokkinidis, Papadopoulou, and Varvoglis (1989) investigated the electrochemical reduction of [bis(acyloxy)iodo]arenes in acetonitrile, contributing to our understanding of electrochemical processes in synthetic chemistry (Kokkinidis et al., 1989).
Safety And Hazards
特性
IUPAC Name |
2-(3-iodophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOKGAHCTHNWIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374766 | |
| Record name | 3-Iodophenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodophenylacetonitrile | |
CAS RN |
130723-54-5 | |
| Record name | 3-Iodophenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-iodophenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


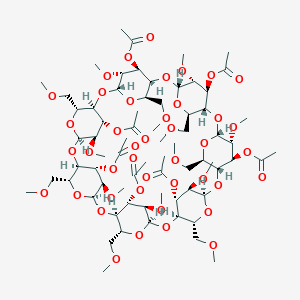
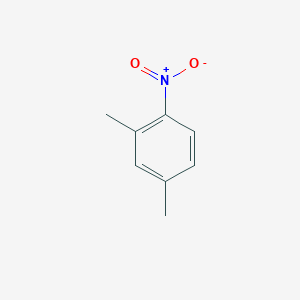
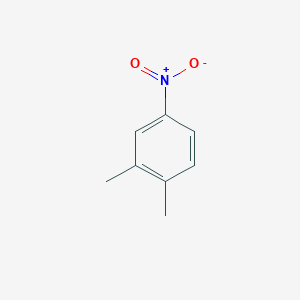



![[1,1'-Biphenyl]-3,4-diol](/img/structure/B166916.png)


